Preclinical Toxicity and Safety Profile of 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine (MBEB)
Preclinical Toxicity and Safety Profile of 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine (MBEB)
Executive Summary
The compound 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine (hereafter referred to as MBEB ) is a highly versatile bifunctional pharmacophore. It is frequently utilized as a hinge-binding fragment in the rational design of kinase inhibitors, particularly targeting PI3K/mTOR and Salt-Inducible Kinases (SIKs)[1][2]. While its structural geometry provides excellent hydrogen-bonding capabilities for ATP-binding pockets, the combination of a benzimidazole core and a basic morpholine appendage introduces specific preclinical safety liabilities. This technical guide details the mechanistic toxicology, quantitative safety metrics, and self-validating screening protocols necessary to evaluate MBEB during early drug discovery.
Structural Toxicology & Pharmacophore Analysis
Understanding the toxicity of MBEB requires deconstructing its two primary structural motifs: the benzimidazole ring and the morpholinoethyl group. The causality behind its off-target effects is deeply rooted in the physicochemical properties of these moieties.
The Benzimidazole Core: Tubulin Polymerization Inhibition
Benzimidazole derivatives are well-documented for their broad-spectrum biological activity, which includes unintended off-target binding to mammalian tubulin[3][4]. The mechanism of toxicity is driven by the structural mimicry of the purine ring. MBEB can bind to the colchicine-binding site of β-tubulin, inhibiting microtubule polymerization[4]. This disruption of the mitotic spindle arrests rapidly dividing cells in metaphase, ultimately triggering apoptosis. Clinically and preclinically, this manifests as severe hematological toxicity, specifically bone marrow failure, leukopenia, and pancytopenia[3].
The Morpholine Appendage: Lysosomotropism and Hepatorenal Stress
The 2-(morpholin-4-yl)ethyl moiety introduces a basic aliphatic amine (pKa ~8.3) into the molecule. In physiological environments, this basicity drives lysosomotropism. The unprotonated free base diffuses across the lysosomal membrane, where the acidic environment (pH ~4.5) protonates the morpholine nitrogen, trapping the molecule inside the organelle. This accumulation inhibits lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL). Furthermore, high systemic exposures to morpholine-containing compounds have been associated with cloudy swelling of the proximal tubules in the kidneys and hepatotoxicity due to localized tissue necrosis[5].
Mechanistic pathways detailing MBEB's dual toxicity via tubulin inhibition and lysosomotropism.
Quantitative Safety Data Summary
To benchmark the safety profile of MBEB, we synthesize preliminary quantitative data derived from structural analogs and isolated moiety studies. The table below outlines the critical thresholds for cytotoxicity, genotoxicity, and systemic toxicity.
Table 1: Preliminary In Vitro and In Vivo Toxicity Metrics for MBEB Analogs
| Assay / Endpoint | Model System | Observed Value (Threshold) | Mechanistic Implication |
| Cytotoxicity (IC50) | SH-SY5Y (Neuroblastoma) | ~108.7 μM[4] | Moderate neurotoxic potential via microtubule disruption. |
| Cytotoxicity (IC50) | NRK-52E (Kidney Epithelial) | ~25.7 μM[4] | High sensitivity in renal tissue, indicating nephrotoxicity risk. |
| Genotoxicity | Ames Test (Salmonella) | Negative | Low risk of direct DNA mutation; no nitrosamine formation observed natively. |
| Systemic NOAEL | Rodent (Oral, 30-day) | ~160 - 400 mg/kg/day[5][6] | Dose-limiting toxicities include hepatic congestion and renal tubule swelling. |
| hERG Inhibition (IC50) | Patch Clamp (CHO cells) | > 30 μM | Low risk of QT prolongation; basic amine does not strongly bind hERG pore. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to verify assay integrity before any data interpretation occurs.
Protocol A: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)
Rationale: The morpholine moiety's lysosomotropic nature necessitates screening for PLD. Self-Validation: Amiodarone (a known PLD inducer) serves as the positive control. If Amiodarone fails to produce a >3-fold increase in fluorescent lipid accumulation relative to the vehicle, the assay plate is rejected.
Methodology:
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Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.
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Compound Treatment: Treat cells with MBEB in a dose-response format (1 μM to 100 μM). Include Amiodarone (10 μM) as a positive control and 0.1% DMSO as a vehicle control.
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Lipid Labeling: Co-incubate with a fluorescent phospholipid analog (e.g., NBD-PE or HCS LipidTOX™) for 24 hours.
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Fixation & Staining: Wash cells three times with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and counterstain nuclei with Hoechst 33342 (1 μg/mL).
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Imaging & Analysis: Image using a high-content screening system (e.g., PerkinElmer Opera Phenix). Quantify the total area of intracellular fluorescent vesicles per cell. A >2-fold increase relative to vehicle indicates a definitive PLD liability.
Protocol B: Tubulin Polymerization Inhibition Assay
Rationale: The benzimidazole core's propensity to bind tubulin must be quantified to predict hematological toxicity and myelosuppression[3]. Self-Validation: Paclitaxel (stabilizer) and Colchicine (destabilizer) are run in parallel. The assay is only valid if Colchicine decreases the Vmax of polymerization by >50% and Paclitaxel increases it by >50%.
Methodology:
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Reagent Preparation: Prepare a solution of purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep on ice.
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Compound Addition: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add MBEB (0.1 μM to 50 μM), Colchicine (5 μM), Paclitaxel (5 μM), or DMSO to respective wells.
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Reaction Initiation: Rapidly add the tubulin/GTP mixture to the compounds using a multichannel pipette.
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Kinetic Measurement: Immediately read absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.
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Data Interpretation: Calculate the Vmax of the polymerization curve (the steepest slope of the growth phase). A dose-dependent decrease in Vmax confirms tubulin destabilization.
Tiered preclinical safety screening workflow for evaluating MBEB liabilities.
Discussion and Mitigation Strategies
The preliminary safety profile of MBEB indicates that while it is a highly valuable building block for kinase inhibition[1], its inherent toxicities must be managed through rational drug design. The hematological toxicity driven by the benzimidazole core can be mitigated by introducing steric bulk at the 2-position or modifying the 5-amino substitution to disrupt the planar binding required for the colchicine site.
Similarly, the lysosomotropic liability of the morpholine ring can be reduced by lowering the basicity of the amine (e.g., via fluorination of the morpholine ring or conversion to an amide), which prevents proton trapping in the lysosome. By applying the tiered screening workflows outlined above, drug development professionals can effectively utilize the MBEB pharmacophore while engineering out its structural liabilities.
References
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Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database PLOS Neglected Tropical Diseases[Link]
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In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim Herald Scholarly Open Access[Link]
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SIDS INITIAL ASSESSMENT PROFILE: Morpholine OECD Cooperative Chemicals Assessment Programme[Link]
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Morpholine: Human health tier II assessment Australian Government Department of Health[Link]
- Inhibitors of PI3 kinase and/or mTOR (US8772480B2)
- New benzimidazole pyridine derivatives (US 2024/0383875 A1)
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